4-Acetoxybenzoic acid

Descripción

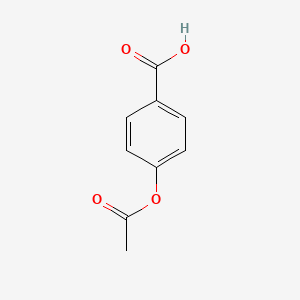

Structure

3D Structure

Propiedades

IUPAC Name |

4-acetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBUZIKSJGRBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38356-38-6 | |

| Record name | Benzoic acid, 4-(acetyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38356-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1062334 | |

| Record name | 4-Acetoxy benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-34-8 | |

| Record name | p-Acetoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ACETOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(acetyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Acetoxy benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetoxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L73XP7H9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Navigating the Solubility Landscape of 4-Acetoxybenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and polymers, presents a solubility profile that is critical to its application in organic synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound in a range of common organic solvents. Grounded in experimental data and theoretical principles, this document offers a practical framework for predicting and understanding its solubility behavior. The guide delves into the molecular determinants of solubility, presents quantitative data for ethanol, and introduces a predictive model based on Hansen Solubility Parameters (HSP) for a broader range of solvents. Furthermore, it provides detailed, field-proven experimental protocols for the accurate determination of solubility, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Solubility in the Application of this compound

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate like this compound is a fundamental physicochemical property that governs its behavior in various stages of development and manufacturing.[1] From reaction kinetics in a solvent medium to the efficiency of crystallization and the bioavailability of a final drug product, solubility is a critical parameter that demands thorough understanding and precise control.[2] this compound, a derivative of salicylic acid, serves as a versatile building block in organic synthesis.[3] Its utility is intrinsically linked to its ability to dissolve in appropriate organic solvents to facilitate reactions, enable purification through recrystallization, and ultimately, influence the properties of the final product.

This guide aims to provide researchers and drug development professionals with a robust understanding of the factors influencing the solubility of this compound and to equip them with the tools to predict and experimentally determine its solubility in various organic media.

Theoretical Framework: Unraveling the Molecular Interactions Governing Solubility

The dissolution of a crystalline solid, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces.[4] The principle of "like dissolves like" provides a foundational, albeit simplistic, understanding. A more nuanced perspective is offered by considering the specific interactions between the solute and solvent molecules, which can be categorized into three primary types of forces as described by Hansen Solubility Parameters (HSP):

-

δd (Dispersion Forces): These are weak, temporary forces arising from fluctuations in electron density.

-

δp (Polar Forces): These are stronger forces between molecules with permanent dipoles.

-

δh (Hydrogen Bonding Forces): These are the strongest intermolecular forces, involving the interaction of a hydrogen atom with a highly electronegative atom (like oxygen).

For a solute to dissolve, the energy gained from the interactions between solute and solvent molecules must overcome the energy required to break the solute-solute and solvent-solvent interactions.[5]

The Role of Molecular Structure in the Solubility of this compound

This compound possesses both polar and non-polar characteristics, which dictates its solubility in different organic solvents.

-

Carboxylic Acid Group (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents.

-

Acetoxy Group (-OCOCH₃): The ester functionality contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

-

Benzene Ring: The aromatic ring is non-polar and contributes to van der Waals interactions, favoring solubility in less polar or aromatic solvents.

The balance of these functional groups results in a molecule with a moderate overall polarity.

Quantitative Solubility of this compound in Ethanol

Experimental data provides the most reliable measure of solubility. A study by Wang et al. (2009) determined the mole fraction solubility of this compound in ethanol at various temperatures using a static equilibrium method.[6]

| Temperature (K) | Temperature (°C) | Mole Fraction (x) | Solubility ( g/100g Ethanol) |

| 298.15 | 25.0 | 0.0458 | 20.34 |

| 303.15 | 30.0 | 0.0541 | 24.52 |

| 308.15 | 35.0 | 0.0638 | 29.43 |

| 313.15 | 40.0 | 0.0752 | 35.38 |

| 318.15 | 45.0 | 0.0886 | 42.89 |

Data sourced from Wang, H., & Zhang, W. (2009). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, this compound, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data, 54(6), 1942–1944.[6]

The data clearly indicates that the solubility of this compound in ethanol increases significantly with temperature, a common trend for the dissolution of solids in liquids.[4]

Predictive Solubility Modeling using Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) offer a powerful predictive tool. The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

A smaller Ra value indicates a higher likelihood of solubility.

Calculated Hansen Solubility Parameters for this compound

The HSP for this compound can be estimated using group contribution methods, where the contributions of its constituent functional groups are summed. Based on established group contribution values, the calculated HSP for this compound are:

-

δd (Dispersion): 18.5 MPa½

-

δp (Polar): 8.5 MPa½

-

δh (Hydrogen Bonding): 10.0 MPa½

Predicted Solubility of this compound in Common Organic Solvents

The following table presents the HSP for a selection of common organic solvents and the calculated Ra distance between each solvent and this compound. A lower Ra value suggests better solubility.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (MPa½) | Predicted Solubility |

| Methanol | 15.1 | 12.3 | 22.3 | 13.5 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 10.1 | High (Experimentally Verified) |

| Acetone | 15.5 | 10.4 | 7.0 | 4.9 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.7 | Good |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.8 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 11.0 | Moderate to Low |

Solvent HSP data sourced from Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

The predictions align with the experimental data for ethanol, showing a relatively low Ra value. The model also predicts high solubility in methanol, acetone, and dichloromethane, and moderate to low solubility in toluene. The qualitative observation of "almost transparency in Methanol" supports the high solubility prediction for this solvent.

Experimental Protocol for Determining the Solubility of this compound

For definitive solubility data, experimental determination is essential. The saturation shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid in a solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study is recommended to determine the time to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute a known aliquot of the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the HPLC analysis, determine the concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as g/100g of solvent or mole fraction.

-

Self-Validating System and Causality

This protocol incorporates self-validating steps. The use of an excess of the solid ensures that a saturated solution is achieved. The extended equilibration time with continuous agitation is crucial for reaching thermodynamic equilibrium. The filtration step is critical to separate the saturated solution from any undissolved solid, preventing overestimation of the solubility. The use of a validated, specific analytical method like HPLC ensures accurate quantification of the dissolved solute.

Visualizing the Solubility Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a multifaceted approach to understanding the solubility of this compound in organic solvents. By integrating experimental data, theoretical modeling through Hansen Solubility Parameters, and detailed experimental protocols, researchers and drug development professionals are better equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The presented data and predictive models serve as a valuable starting point for practical applications, while the detailed methodology ensures the ability to generate robust and reliable in-house solubility data. A thorough understanding of solubility is paramount to harnessing the full potential of this compound in its diverse applications.

References

-

Wang, H., & Zhang, W. (2009). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, this compound, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data, 54(6), 1942–1944. [Link]

- U.S. Pharmacopeia. (2023). <1236> Solubility Measurements. USP-NF.

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

- Avdeef, A. (2012).

-

Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega 2018, 3, 11, 15639–15648. [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

-

Hansen Solubility Parameters (HSP). (n.d.). Practical Adhesion Science - Prof Steven Abbott. Retrieved from [Link]

- Technical Note: Solubility Measurements. (2017). Dissolution Technologies, 24(2), 44-46.

-

PubChem. (n.d.). Benzoic acid, 4-(acetyloxy)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Hansen solubility parameter. In Wikipedia. [Link]

-

Solubility. (n.d.). In Wikipedia. Retrieved December 12, 2023, from [Link]

-

Chemistry LibreTexts. (2023, October 30). 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]

-

Chemistry Stack Exchange. (2019, February 16). Solubility of solids in liquids. [Link]

Sources

A Comprehensive Guide to the Spectral Characterization of 4-Acetoxybenzoic Acid by NMR Spectroscopy

This in-depth technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) spectral characteristics of 4-Acetoxybenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a cohesive analysis of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques, underpinned by field-proven insights and authoritative references.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For a molecule such as this compound, a derivative of salicylic acid and a close structural relative of aspirin, a thorough understanding of its spectral properties is paramount for quality control, reaction monitoring, and physicochemical characterization. This guide will deconstruct the NMR spectrum of this compound, elucidating the causal relationships between its molecular structure and the observed spectral data.

Experimental Protocol: A Self-Validating Approach

The integrity of NMR data is fundamentally reliant on a meticulously executed experimental protocol. The following steps outline a robust methodology for the preparation and analysis of a this compound sample.

Protocol 1: NMR Sample Preparation

-

Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solvate the compound and minimize hydrogen bonding effects that can lead to broad peaks for the acidic proton. This guide will consider data from both solvents to provide a comprehensive analysis.

-

Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of high-purity this compound. Transfer the solid to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.

-

Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief application of sonication can aid in the dissolution of sparingly soluble samples.

-

Internal Standard (Optional): For quantitative NMR (qNMR) applications, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. For routine structural confirmation, the residual solvent peak is often sufficient for referencing.

¹H NMR Spectral Analysis: Unraveling the Proton Environments

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their chemical shifts, spin-spin coupling, and integration.

The aromatic region of a disubstituted benzene ring with para-substitution, as in this compound, typically displays a characteristic pattern of two doublets.[1][2] The electron-withdrawing carboxylic acid group and the electron-donating acetoxy group influence the chemical shifts of the aromatic protons.[3]

Data Summary: ¹H NMR of this compound

| Proton Assignment | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 12.95 | Broad Singlet | - | 1H |

| Aromatic (Ha) | ~8.10 | ~7.95 | Doublet | ~8.8 | 2H |

| Aromatic (Hb) | ~7.20 | ~7.28 | Doublet | ~8.8 | 2H |

| Acetyl Methyl (-COCH₃) | ~2.32 | ~2.29 | Singlet | - | 3H |

Note: Chemical shifts are approximate and can vary based on concentration and solvent.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (Ha and Hb): The protons on the benzene ring appear as two distinct doublets, a hallmark of para-substitution. The protons ortho to the electron-withdrawing carboxylic acid group (Ha) are deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the electron-donating acetoxy group (Hb).[1][3] The coupling constant of approximately 8.8 Hz is typical for ortho-coupling in a benzene ring.

-

Acetyl Methyl Protons: The three protons of the acetyl methyl group are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet. Its chemical shift around 2.3 ppm is characteristic of a methyl group attached to a carbonyl carbon which is in turn bonded to an oxygen atom.

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and appears at a very downfield chemical shift.[4] This peak is often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent. In some cases, it may be so broad as to be almost indistinguishable from the baseline.[5]

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak.

Aromatic carbons generally resonate in the range of 110-160 ppm.[1] The chemical shifts of the carbons in the benzene ring are influenced by the electronic effects of the substituents.[6] The carbonyl carbons of the carboxylic acid and the ester functional groups appear at significantly downfield shifts.[4]

Data Summary: ¹³C NMR of this compound

| Carbon Assignment | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) |

| Carboxylic Acid Carbonyl (-C OOH) | ~171.5 | ~167.0 |

| Acetyl Carbonyl (-OC OCH₃) | ~169.5 | ~169.2 |

| Aromatic (C-4, attached to -O) | ~154.5 | ~153.8 |

| Aromatic (C-2, C-6) | ~131.5 | ~131.2 |

| Aromatic (C-1, attached to -COOH) | ~127.0 | ~126.5 |

| Aromatic (C-3, C-5) | ~122.0 | ~121.7 |

| Acetyl Methyl (-COC H₃) | ~21.2 | ~21.0 |

Note: Chemical shifts are approximate and can vary based on the solvent.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons: The two carbonyl carbons are the most deshielded carbons in the spectrum, appearing at the highest chemical shifts. The carboxylic acid carbonyl carbon is typically found slightly more downfield than the ester carbonyl carbon.

-

Aromatic Carbons: Due to the para-substitution, there are four distinct aromatic carbon signals. The carbon atom attached to the oxygen of the acetoxy group (C-4) is the most deshielded of the ring carbons. The carbons ortho to the carboxylic acid group (C-2, C-6) and those ortho to the acetoxy group (C-3, C-5) are distinguishable, as is the carbon to which the carboxylic acid is attached (C-1).

-

Acetyl Methyl Carbon: The carbon of the acetyl methyl group appears at a characteristic upfield chemical shift.

Advanced 2D NMR Techniques: Building a Complete Picture

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments such as COSY and HSQC are invaluable.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, the COSY spectrum would show a cross-peak between the two aromatic doublets (Ha and Hb), confirming their ortho-relationship.

Caption: COSY correlation in this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This experiment is instrumental in assigning the carbon signals based on the already assigned proton signals.

Caption: HSQC correlations in this compound.

Conclusion

The comprehensive NMR spectral characterization of this compound, through the synergistic application of ¹H, ¹³C, and 2D NMR techniques, provides an unambiguous confirmation of its molecular structure. The distinct chemical shifts and coupling patterns observed are in excellent agreement with the predicted electronic effects of the carboxylic acid and acetoxy substituents on the aromatic ring. This guide serves as a foundational reference for scientists and researchers, enabling the confident identification and analysis of this important chemical entity.

References

-

Moodle. NMR Spectroscopy of Benzene Derivatives. Available at: [Link] (Note: A more specific, stable URL from a scientific journal or database would be preferable if available).

-

Organic Chemistry at CU Boulder. Aromatics - NMR Spectroscopy. Available at: [Link]

-

PubChem. Benzoic acid, 4-(acetyloxy)-. National Center for Biotechnology Information. Available at: [Link]

-

Abraham, R. J., et al. "Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes." Magnetic Resonance in Chemistry 43.8 (2005): 611-624. Available at: [Link]

-

Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

-

University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. Available at: [Link] (Note: A more specific, stable URL from a scientific journal or database would be preferable if available).

-

JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

-

NIST. Benzoic acid, 4-(acetyloxy)-. National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate. 1 H, COSY, and HSQC NMR data of compound 4a. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR chemical shifts of common laboratory solvents as trace impurities." The Journal of Organic Chemistry 62.21 (1997): 7512-7515. Available at: [Link]

-

Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. Available at: [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

-

Davis, R. S., & Flynn, P. F. 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah. Available at: [Link] (Note: A more specific, stable URL from a scientific journal or database would be preferable if available).

-

Royal Society of Chemistry. Supplementary data for. Available at: [Link]

-

Leiren, M. K., & Steinkopf, S. "Introducing NMR to Biomedical Laboratory Scientists through a Laboratory Exercise; Synthesis, Structure Determination and Quantization of Aspirin by Employing an 1H-NMR Bench Top Instrument." World Journal of Chemical Education 10.1 (2022): 8-19. Available at: [Link]

-

University of Puget Sound. Acid Unknowns Docx. Available at: [Link] (Note: A more specific, stable URL from a scientific journal or database would be preferable if available).

Sources

An In-depth Technical Guide to the FTIR Analysis and Interpretation of 4-Acetoxybenzoic Acid

This guide provides a comprehensive technical overview of Fourier Transform Infrared (FTIR) spectroscopy as applied to the analysis of 4-Acetoxybenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation of this important chemical compound.

Foundational Principles: Understanding the Vibrational Language of this compound

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. These vibrations, which include stretching and bending, are unique to the molecule's structure and functional groups. The resulting FTIR spectrum is a molecular fingerprint, providing invaluable information for compound identification, purity assessment, and structural elucidation.

This compound (also known as O-Acetyl-p-hydroxybenzoic acid) is a bifunctional molecule of significant interest in pharmaceutical and materials science.[1] Its structure incorporates three key functional groups that give rise to a rich and informative infrared spectrum: a carboxylic acid, an ester, and a para-substituted benzene ring. A thorough understanding of the characteristic vibrational frequencies of these groups is paramount for accurate spectral interpretation.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

Experimental Protocol: A Self-Validating Approach to Sample Preparation

The quality of an FTIR spectrum is intrinsically linked to the sample preparation technique. For a solid compound like this compound, several methods are available, each with its own set of advantages and considerations. The choice of method is dictated by the sample's physical properties and the desired spectral quality.

Attenuated Total Reflectance (ATR)

ATR is a popular and convenient method for analyzing solid samples directly without extensive preparation.[2]

Protocol:

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty ATR accessory.

-

Sample Application: Place a small amount of powdered this compound onto the crystal surface.

-

Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal. Insufficient contact will result in a weak, distorted spectrum.

-

Spectrum Acquisition: Collect the sample spectrum.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Causality: The ATR technique relies on the principle of total internal reflection. The infrared beam passes through the ATR crystal and creates an evanescent wave that extends a few microns beyond the crystal surface into the sample. The sample absorbs energy at specific frequencies, and the attenuated beam is reflected back to the detector. The quality of the spectrum is highly dependent on the refractive indices of the crystal and the sample, as well as the contact between them.

Potassium Bromide (KBr) Pellet Method

The KBr pellet method is a traditional and widely used technique for obtaining high-quality transmission spectra of solid samples.[2][3]

Protocol:

-

Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or semi-transparent disc.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum.

Causality: KBr is transparent to infrared radiation and serves as a matrix to disperse the sample. Grinding the sample to a particle size smaller than the wavelength of the incident IR radiation is crucial to minimize scattering and obtain sharp, well-defined peaks. The transparency of the pellet is a key indicator of its quality.

Thin Solid Film Method

This technique is particularly useful in teaching laboratories and for qualitative analysis.[4][5][6]

Protocol:

-

Dissolution: Dissolve a small amount of this compound in a volatile solvent in which it is soluble (e.g., acetone or methylene chloride).

-

Film Casting: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.[4]

-

Spectrum Acquisition: A thin film of the solid sample will remain on the plate. Place the plate in the sample holder and acquire the spectrum.

Causality: This method is simple and avoids the use of a pellet press. The quality of the spectrum depends on the evenness and thickness of the film.

Figure 2: General experimental workflow for the FTIR analysis of this compound.

Spectral Interpretation: Decoding the Vibrational Signature

The FTIR spectrum of this compound can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[7] The functional group region contains absorptions corresponding to specific bond vibrations, while the fingerprint region is unique to the molecule as a whole and is useful for confirming identity.

Detailed Analysis of Key Vibrational Modes

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| 3300-2500 | O-H stretch (Carboxylic acid) | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded dimeric form of carboxylic acids and often overlaps with C-H stretching vibrations.[8][9] |

| ~3000 | C-H stretch (Aromatic) | Medium, Sharp | These absorptions are typically observed just above 3000 cm⁻¹. |

| ~2950 | C-H stretch (Methyl) | Weak, Sharp | Arises from the methyl group of the acetate moiety. |

| ~1750 | C=O stretch (Ester) | Strong, Sharp | The carbonyl stretching of the ester group. Its position is influenced by the electronic effects of the aromatic ring.[7][10] |

| ~1690 | C=O stretch (Carboxylic acid) | Strong, Sharp | The carbonyl stretching of the carboxylic acid group. This peak is typically at a lower frequency than the ester C=O due to hydrogen bonding.[10][11] |

| ~1605 | C=C stretch (Aromatic) | Medium | One of the characteristic skeletal vibrations of the benzene ring.[11] |

| ~1420 | O-H bend (Carboxylic acid) | Medium | In-plane bending of the carboxylic acid O-H group. |

| ~1210 | C-O stretch (Ester) | Strong | Asymmetric C-O-C stretching of the ester group. |

| ~1160 | C-O stretch (Carboxylic acid) | Strong | Stretching of the C-O single bond in the carboxylic acid group. |

| ~920 | O-H bend (Carboxylic acid) | Broad, Medium | Out-of-plane bending of the O-H group in the hydrogen-bonded dimer.[9] |

A Comparative Perspective: this compound vs. Aspirin

Aspirin (acetylsalicylic acid) is an isomer of this compound, with the ester and carboxylic acid groups in ortho positions. While their spectra share many similarities due to the presence of the same functional groups, the substitution pattern on the benzene ring can lead to subtle differences in the fingerprint region. For instance, the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ range are sensitive to the substitution pattern.

Conclusion: A Powerful Tool for Analysis

FTIR spectroscopy is an indispensable tool for the characterization of this compound. By understanding the principles of molecular vibrations and employing proper sample preparation techniques, researchers can obtain high-quality spectra that provide a wealth of information about the compound's structure and purity. The detailed interpretation of the characteristic absorption bands of the carboxylic acid, ester, and aromatic functionalities allows for unambiguous identification and serves as a critical component in the quality control and development of pharmaceuticals and other advanced materials.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the (a) commericial aspirin, (b) aspirin-loaded... [Image]. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

- Feist, P. L. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.

-

TMP Chem. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Dhingra, A. (n.d.). Analysis of aspirin with IR. Slideshare. Retrieved from [Link]

-

ResearchGate. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Retrieved from [Link]

- Li, Y., et al. (2020). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Applied Spectroscopy, 74(11), 1395-1402.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

NIST. (n.d.). 4-acetoxy-3-methoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational Spectroscopy Investigation on Aspirin Using Semi-Empirical Calculations. Retrieved from [Link]

- Aboul-Enein, H. Y., et al. (2006). FT-IR Spectrophotometric analysis of acetylsalicylic acid and its pharmaceutical formulations. Canadian Journal of Analytical Sciences and Spectroscopy, 51(2), 79-85.

-

ChemEd DL. (n.d.). Preparation of 4-acetoxy benzoic acid. Jmol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, m-acetoxy. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

- Sondag, A. H. M., et al. (1992). Anomalous intensity effects in the IR spectrum of a densely packed monolayer of this compound immobilized on oxidized al. The Journal of Physical Chemistry, 96(21), 8443-8450.

-

NIST. (n.d.). Benzoic acid, 4-(acetyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. [Image]. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-(acetyloxy)-. Retrieved from [Link]

- Samsonowicz, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of the Chinese Chemical Society, 53(2), 289-302.

-

NIST. (n.d.). Aspirin. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Benzoic acid, 4-(acetyloxy)- | C9H8O4 | CID 16865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. aab-ir.ro [aab-ir.ro]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Acetoxybenzoic Acid: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-Acetoxybenzoic acid, a key intermediate in the pharmaceutical and polymer industries. The document details its physicochemical properties, synthesis, chemical reactivity, and primary applications. It is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven methodologies.

Introduction

This compound, also known as O-acetyl-p-hydroxybenzoic acid, is an aromatic carboxylic acid with the chemical formula C₉H₈O₄.[1] It is structurally characterized by a benzene ring substituted with a carboxylic acid group and an acetoxy group at the para position. This compound serves as a significant building block in organic synthesis, primarily recognized as a crucial precursor in the production of various pharmaceuticals and high-performance polymers.[2] Its bifunctional nature, possessing both a carboxylic acid and an ester functional group, allows for a diverse range of chemical transformations, making it a versatile reagent in medicinal chemistry and materials science. This guide aims to provide a detailed exploration of its core properties and functionalities.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3] A comprehensive summary of its key physical and chemical properties is presented in the table below. Understanding these properties is fundamental for its handling, storage, and application in various experimental and industrial settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-acetyloxybenzoic acid | [1] |

| CAS Number | 2345-34-8 | [1] |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Melting Point | 190-194 °C | [4] |

| Boiling Point | 325.7 °C at 760 mmHg | [5] |

| Density | 1.291 g/cm³ | [5] |

| pKa (at 25 °C) | 4.38 | [4] |

| Solubility | Limited solubility in water. Soluble in organic solvents like ethanol and methanol.[4] | [4] |

| Appearance | White crystalline powder | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acetylation of 4-hydroxybenzoic acid using acetic anhydride, with a catalytic amount of a strong acid like sulfuric acid.[2][6] This esterification reaction is a cornerstone of organic synthesis and provides a practical example of electrophilic acyl substitution on a phenol.

Reaction Mechanism

The synthesis proceeds via the following steps:

-

Protonation of Acetic Anhydride: The concentrated sulfuric acid protonates one of the carbonyl oxygen atoms of the acetic anhydride, increasing the electrophilicity of the adjacent carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of 4-hydroxybenzoic acid attacks the activated carbonyl carbon of the protonated acetic anhydride.

-

Proton Transfer and Elimination: A series of proton transfers and the elimination of a molecule of acetic acid results in the formation of the final product, this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a standard procedure for the synthesis of this compound in a laboratory setting.

Materials:

-

4-hydroxybenzoic acid (2.0 g)

-

Acetic anhydride (3.0 mL)

-

Concentrated sulfuric acid (1-2 drops)

-

Ethanol

-

Water

Procedure:

-

In a small conical flask, combine 2.0 g of dry 4-hydroxybenzoic acid and 3.0 mL of acetic anhydride.[6]

-

Carefully add 1 drop of concentrated sulfuric acid to the mixture and swirl the flask to ensure thorough mixing.[6]

-

Warm the flask on a water bath to approximately 50-60°C for about 15 minutes, with occasional stirring.[7]

-

Allow the reaction mixture to cool to room temperature.

-

Slowly add 30 mL of cold water to the flask and stir the mixture well to precipitate the product.[6]

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

For purification, recrystallize the crude product from a hot ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add warm water until the solution becomes slightly cloudy. Allow the solution to cool slowly to form needle-like crystals.[7]

-

Filter the purified crystals, dry them, and determine the melting point and yield.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by its two functional groups: the carboxylic acid and the ester.

Hydrolysis

The ester linkage in this compound can be hydrolyzed under both acidic and basic conditions to yield 4-hydroxybenzoic acid and acetic acid. This reaction is essentially the reverse of its synthesis. Basic hydrolysis, using a reagent like sodium hydroxide, is typically faster and more complete than acidic hydrolysis.

Caption: Hydrolysis of this compound.

Esterification

The carboxylic acid group of this compound can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.[8] This reaction is useful for introducing the 4-acetoxybenzoyl moiety into other molecules.

Other Reactions

The aromatic ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the acetoxy group.

Applications

This compound is a valuable intermediate with several important industrial applications.

Pharmaceutical Industry

It serves as a key starting material in the synthesis of various pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The acetoxy group can act as a protecting group for the phenolic hydroxyl, which can be deprotected at a later stage in a synthetic route.

Polymer Chemistry

This compound is a monomer used in the production of high-performance liquid crystal polymers (LCPs), such as poly(4-hydroxybenzoate).[2][9] These polymers exhibit exceptional thermal stability and mechanical strength, making them suitable for applications in electronics, aerospace, and automotive industries.

Analytical Methods

The purity and concentration of this compound can be determined by several analytical techniques.

Titration

A straightforward and reliable method for quantifying this compound is through acid-base titration with a standardized solution of a strong base, such as sodium hydroxide.

Experimental Protocol: Acid-Base Titration

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as a mixture of ethanol and water.

-

Add a few drops of a suitable indicator, such as phenolphthalein.

-

Titrate the solution with a standardized solution of sodium hydroxide until the endpoint is reached, indicated by a persistent color change.

-

Calculate the purity of the this compound based on the volume of titrant used and the initial mass of the sample.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups of this compound, including the carbonyl stretching of the carboxylic acid and the ester, and the O-H stretching of the carboxylic acid.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the confirmation of the compound's identity and purity.[1]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and to analyze its fragmentation pattern.[11][12]

Titration Workflow Diagram

Caption: Workflow for the acid-base titration of this compound.

Safety and Handling

This compound is considered a hazardous substance.[13][14] It can cause skin and eye irritation and may cause respiratory irritation.[9][14] It is harmful if swallowed.[13][14] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Work should be conducted in a well-ventilated area, such as a fume hood.[14]

Conclusion

This compound is a compound of significant industrial importance, with key roles in the development of pharmaceuticals and advanced materials. Its synthesis is a classic example of esterification, and its chemical properties are dictated by the interplay of its carboxylic acid and ester functional groups. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is crucial for its safe and effective use in research and manufacturing.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Ester Synthesis: A Guide to 4-Acetoxy Benzoic Acid Production. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). Experiment 12. Preparation of this compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-(acetyloxy)-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-(acetyloxy)-. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET - this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Acetylbenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-hydroxy-. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Kinetics of this compound synthesis. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of acetylsalicylic acid, this compound and.... Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, m-acetoxy-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-hydroxy-. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

Sources

- 1. Benzoic acid, 4-(acetyloxy)- | C9H8O4 | CID 16865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 2345-34-8 [chemicalbook.com]

- 4. This compound CAS#: 2345-34-8 [m.chemicalbook.com]

- 5. bramhascientific.com [bramhascientific.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Experiment 12. Preparation of this compound [wwwchem.uwimona.edu.jm]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound 96 2345-34-8 [sigmaaldrich.com]

- 10. This compound(2345-34-8) IR Spectrum [chemicalbook.com]

- 11. This compound(2345-34-8) MS spectrum [chemicalbook.com]

- 12. Benzoic acid, 4-(acetyloxy)- [webbook.nist.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.com [fishersci.com]

biological activity of 4-Acetoxybenzoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Acetoxybenzoic Acid Derivatives

For the Attention Of: Researchers, Scientists, and Drug Development Professionals From the Desk Of: A Senior Application Scientist

Preamble: Beyond Aspirin's Shadow

This compound is structurally an isomer of the ubiquitous anti-inflammatory drug, acetylsalicylic acid (aspirin). While it shares a common chemical heritage, its primary role in modern drug discovery is not as a therapeutic agent itself, but as a versatile scaffold. The strategic modification of this compound gives rise to a diverse class of derivatives with a wide spectrum of biological activities, spanning from anti-inflammatory and anticancer to potent antioxidant effects. This guide provides a technical deep-dive into the synthesis, mechanisms of action, and practical evaluation of these promising compounds, designed to equip researchers with the foundational knowledge required to explore this chemical space.

Section 1: The Chemical Core and Rationale for Derivatization

The this compound molecule, with its phenyl acetate and benzoic acid moieties, presents multiple sites for chemical modification.[1] Derivatization is not merely an academic exercise; it is a deliberate strategy to enhance or redirect biological activity. The core rationale is to improve pharmacokinetic properties, modulate target specificity, and increase therapeutic potency compared to the parent compound or related hydroxybenzoic acids.

A common synthetic route involves the acetylation of 4-hydroxybenzoic acid using acetic anhydride with an acid catalyst.[2] Further derivatization can then be performed on the carboxylic acid group.

Illustrative Synthetic Workflow

The following diagram outlines a generalized approach to creating derivatives, starting from the readily available 4-hydroxybenzoic acid.

Caption: Fig 1. Generalized Synthetic Pathway for this compound Derivatives.

Section 2: A Spectrum of Biological Activities and Underlying Mechanisms

Derivatives of the (hydroxy)benzoic acid scaffold exhibit a remarkable range of biological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[3][4][5]

Anti-Inflammatory Activity

Many benzoic acid derivatives demonstrate potent anti-inflammatory effects.[6][7] A key mechanism for the parent 4-hydroxybenzoic acid involves the direct inhibition of the NLRP3 inflammasome.[3] This multi-protein complex is a critical component of the innate immune response, and its activation leads to the maturation of pro-inflammatory cytokines like IL-1β and IL-18. By suppressing NLRP3 activation, these compounds can significantly reduce the inflammatory cascade.[3]

Caption: Fig 2. Mechanism of Anti-Inflammatory Action via NLRP3 Inhibition.

Anticancer and Antiproliferative Effects

A significant area of research for benzoic acid derivatives is oncology.[8][9] One of the most compelling mechanisms of action is the inhibition of histone deacetylases (HDACs).[10][11] HDACs are enzymes that play a crucial role in regulating gene expression by altering the acetylation status of histone proteins. In many cancers, HDACs are overactive, leading to the silencing of tumor suppressor genes.[11] By inhibiting HDACs, certain 4-hydroxybenzoic acid derivatives can restore normal gene expression, arrest the cell cycle, and trigger programmed cell death (apoptosis) in cancer cells, often without harming normal cells.[10]

References

- 1. Benzoic acid, 4-(acetyloxy)- | C9H8O4 | CID 16865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. | Sigma-Aldrich [sigmaaldrich.com]

- 7. tandfonline.com [tandfonline.com]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4-Acetoxybenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

Abstract

4-Acetoxybenzoic acid (4-ABA), a simple derivative of benzoic acid, stands as a cornerstone intermediate in the synthesis of advanced materials and complex organic molecules. Its bifunctional nature, featuring a carboxylic acid and a protected phenolic hydroxyl group (acetoxy), provides a unique handle for chemists to orchestrate multi-step synthetic sequences with high selectivity and efficiency. This technical guide delves into the core chemistry of this compound, elucidating the causality behind its reactivity and providing field-proven insights into its application. We will explore its pivotal role in the production of high-performance liquid crystal polymers (LCPs), its utility as a precursor to reactive intermediates for pharmaceutical synthesis, and the practical methodologies that underpin its use in the modern laboratory. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, practical understanding of this indispensable chemical building block.

Foundational Chemistry and Strategic Importance

This compound is more than just a stable, crystalline solid; it is a strategic tool in a synthetic chemist's arsenal. Its structure, a benzene ring substituted with a carboxylic acid and an acetoxy group at the para position, is key to its utility.

-

The Carboxylic Acid Group (-COOH): This is the primary site for reactions such as conversion to highly reactive acyl chlorides, amides, and esters.

-

The Acetoxy Group (-OCOCH₃): This group serves as a robust protecting group for the phenolic hydroxyl (-OH). The acetylation of 4-hydroxybenzoic acid prevents the phenolic group from undergoing undesirable side reactions (like O-acylation when C-acylation is desired, or unwanted polymerization) under conditions designed to modify the carboxylic acid. This acetoxy group can be readily hydrolyzed under acidic or basic conditions to regenerate the free phenol when required.

This dual functionality allows for sequential and controlled modifications at two different points on the molecule, making it an ideal building block.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2345-34-8 | [1] |

| Molecular Formula | C₉H₈O₄ | [2][3] |

| Molecular Weight | 180.16 g/mol | [2][3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 190-194 °C | [4] |

| pKa | 4.38 (at 25°C) | [2] |

| Solubility | Slightly soluble in water; soluble in alcohols, acetone. | [5] |

The Rationale for Protection: Why Not Just Use 4-Hydroxybenzoic Acid?

While 4-hydroxybenzoic acid is the ultimate precursor, its free phenolic hydroxyl group can complicate syntheses. For example, when preparing an acyl chloride using thionyl chloride (SOCl₂), the phenolic -OH can also react, leading to undesired byproducts. By protecting it as an acetate ester, the synthesis of 4-acetoxybenzoyl chloride proceeds cleanly, leaving the protected hydroxyl untouched.[6] This strategy of protecting the phenol is fundamental to the successful use of this scaffold in complex syntheses.

Application in High-Performance Liquid Crystal Polymers (LCPs)

One of the most significant industrial applications of this compound is as a primary monomer for the synthesis of thermotropic liquid crystal polymers (LCPs).[7] These materials, such as the well-known Vectra® and Zenite® polymers, are prized for their exceptional thermal stability, chemical resistance, and high tensile strength.[7][8]

The rigid, rod-like structure of the 4-hydroxybenzoic acid unit is essential for forming the ordered, liquid crystalline phases in the polymer melt.[7] 4-ABA is the ideal starting material for the melt polycondensation process.

The Mechanism of LCP Formation: Acidolysis

LCP synthesis from 4-ABA proceeds via a mechanism known as acidolysis. In this reaction, which occurs at high temperatures (>300°C), the acetoxy group of one monomer reacts with the carboxylic acid of another, eliminating acetic acid and forming an ester linkage.[9] This process is repeated to build the long, rigid polyester chains. To make the final polymer more processable, comonomers like 6-hydroxy-2-naphthoic acid (HNA) are often incorporated.[9][10][11]

Experimental Protocol: Preparation of 4-Acetoxybenzoyl Chloride

This protocol demonstrates the conversion of the carboxylic acid to an acyl chloride while the acetoxy group remains intact. The choice of thionyl chloride is driven by its efficacy and the fact that the byproducts (SO₂ and HCl) are gases, simplifying purification.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add this compound to the flask.

-

Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents), either neat or in an anhydrous solvent. [6][12]A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (around 40-50°C for dichloromethane, higher for toluene) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Isolation: The crude 4-acetoxybenzoyl chloride, often a paste or low-melting solid, is obtained. [12]It is highly moisture-sensitive and is typically used immediately in the next synthetic step without extensive purification.

Handling, Storage, and Safety

As with any reactive chemical, proper handling of this compound is paramount for safety and for ensuring its chemical integrity.

Storage and Handling:

-

This compound is sensitive to moisture, which can cause hydrolysis of the acetoxy group back to 4-hydroxybenzoic acid. It should be stored in a tightly sealed container in a cool, dry place. * Avoid generating dust during handling, as this can create an inhalation hazard and a potential dust explosion risk under certain conditions. [13] Safety Profile: The compound is a hazardous substance and requires appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [13][14]Work should be conducted in a well-ventilated area or a fume hood.

Table 3: Summary of Safety Information

| Hazard Category | Description | Precautionary Action | Reference(s) |

| Acute Toxicity | Harmful if swallowed. | Do not ingest. Rinse mouth and seek medical attention if swallowed. | [13][14][15] |

| Skin Irritation | Causes skin irritation. | Avoid contact with skin. Wash thoroughly with soap and water after handling. | [14][15] |

| Eye Irritation | Causes serious eye irritation. | Wear safety goggles. In case of contact, rinse cautiously with water for several minutes. | [14][15] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area. | [15] |

Conclusion

This compound exemplifies the principle of strategic functional group manipulation in organic synthesis. Its true value lies not in its own activity, but in its ability to serve as a stable, versatile, and selectively reactive precursor. The acetoxy group acts as a reliable protecting group for the phenol, enabling clean and high-yielding transformations at the para-carboxylic acid function. This singular feature has established 4-ABA as an indispensable component in the industrial production of high-performance liquid crystal polymers and as a key intermediate in the nuanced world of pharmaceutical and fine chemical manufacturing. A thorough understanding of its properties, reactivity, and handling is essential for any scientist aiming to leverage this powerful building block to its full potential.

References

-

Chemcess. (2024). 4-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]

-

Autech. (n.d.). Understanding the Synthesis and Applications of 4-Acetoxybenzoyl Chloride (CAS 27914-73-4). [Link]

-

Padias, A. B., & Hall, H. K. (2011). Mechanism Studies of LCP Synthesis. Polymers, 3(2), 833-845. [Link]

-

ResearchGate. (2011). (PDF) Mechanism Studies of LCP Synthesis. [Link]

-

Duong, N. N., et al. (2017). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. ChemSusChem, 10(13), 2823-2832. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methyl-2-acetoxy-benzoyl chloride. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16865, Benzoic acid, 4-(acetyloxy)-. [Link]

-

University of Calgary. (n.d.). Acylation of phenols. [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET: this compound. [Link]

-

LookChem. (n.d.). Cas 27914-73-4, 4-Acetoxy-benzoylchloride. [Link]

-

Mol-Instincts. (n.d.). This compound 2345-34-8 wiki. [Link]

-

Wikipedia. (n.d.). Vectran. [Link]

-

Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzoic acid. [Link]

Sources

- 1. This compound | 2345-34-8 | FA61803 | Biosynth [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. Benzoic acid, 4-(acetyloxy)- | C9H8O4 | CID 16865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 96 2345-34-8 [sigmaaldrich.com]

- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. celanese.com [celanese.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Vectran - Wikipedia [en.wikipedia.org]

- 12. prepchem.com [prepchem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.be [fishersci.be]

An In-depth Technical Guide to the Thermal Decomposition of 4-Acetoxybenzoic Acid

This guide provides a comprehensive technical overview of the thermal decomposition of 4-acetoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the anticipated decomposition pathway, presents detailed methodologies for its experimental investigation, and offers insights into the interpretation of the resulting data. By synthesizing information from analogous chemical structures and established analytical techniques, this whitepaper serves as a robust framework for understanding and predicting the thermal stability of this important chemical entity.

Introduction: The Significance of Thermal Stability

This compound, a derivative of salicylic acid, serves as a key intermediate in the synthesis of various pharmaceuticals and polymers. Its thermal stability is a critical parameter that dictates its storage conditions, processing parameters, and ultimately, the safety and efficacy of the final products. Uncontrolled thermal decomposition can lead to the formation of impurities, altering the pharmacological profile of an active pharmaceutical ingredient or compromising the structural integrity of a polymer. Therefore, a thorough understanding of its behavior under thermal stress is paramount for quality control, process optimization, and risk assessment.

This guide will explore the predicted thermal decomposition mechanism of this compound, drawing parallels with the well-documented thermal behavior of its close structural analog, acetylsalicylic acid (aspirin). We will then detail the experimental workflows required to empirically validate these predictions, focusing on the synergistic application of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) via Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS).

Proposed Thermal Decomposition Pathway

Based on the thermal decomposition studies of acetylsalicylic acid, the thermal degradation of this compound is anticipated to proceed through a primary decomposition step involving the cleavage of the ester bond.[1] This initial event is expected to yield 4-hydroxybenzoic acid and acetic acid. The subsequent decomposition at higher temperatures would then involve the degradation of the newly formed 4-hydroxybenzoic acid.

The proposed two-stage decomposition can be summarized as follows:

-

Stage 1: Deacetylation. The initial and primary weight loss is expected to correspond to the elimination of the acetyl group in the form of acetic acid. This is analogous to the first decomposition step of aspirin, which yields salicylic acid and acetic acid.[2]

-

Stage 2: Decarboxylation. Following the formation of 4-hydroxybenzoic acid, further heating is likely to induce decarboxylation, leading to the formation of phenol and carbon dioxide. This is a common thermal decomposition pathway for hydroxybenzoic acids.

The following diagram illustrates the proposed primary decomposition pathway of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Verification: A Multi-faceted Approach

To rigorously investigate the thermal decomposition of this compound, a combination of thermal analysis techniques is essential. This section outlines the experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperatures and the mass loss associated with each decomposition step.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50 mL/min to provide an inert environment.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature.

-

Determine the onset temperature of decomposition and the temperature of maximum decomposition rate (from the first derivative of the TGA curve, DTG).

-

Quantify the mass loss for each distinct decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition (exothermic or endothermic).

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Identify the melting endotherm and determine the melting point.

-

Observe any exothermic or endothermic events associated with decomposition and correlate them with the mass loss steps observed in TGA.

-

Evolved Gas Analysis (EGA): TGA-FTIR

To identify the gaseous products of decomposition, the TGA is coupled to an FTIR spectrometer. The evolved gases from the TGA are continuously transferred to the FTIR gas cell for analysis.

Experimental Protocol:

-

Instrument Setup: Couple the outlet of the TGA to the gas cell of an FTIR spectrometer using a heated transfer line (maintained at a temperature sufficient to prevent condensation of the evolved products, e.g., 200-250 °C).

-

TGA Conditions: Follow the TGA protocol as described in section 3.1.

-

FTIR Conditions:

-

Continuously collect FTIR spectra of the evolved gases throughout the TGA experiment.

-

Typical spectral range: 4000-650 cm⁻¹.

-

-

Data Analysis:

-

Generate a 3D plot of absorbance vs. wavenumber vs. temperature/time.

-

Extract individual spectra at the temperatures of maximum evolution for each decomposition step (from the DTG curve).

-

Identify the evolved gases by comparing their spectra with reference libraries (e.g., NIST). Key expected absorbances include:

-

Acetic Acid: Characteristic C=O stretch (~1760 cm⁻¹) and O-H stretch (~3580 cm⁻¹).

-

Carbon Dioxide: Sharp absorption band around 2350 cm⁻¹.

-

Phenol: Characteristic aromatic C-H stretches and O-H stretch.

-

-

The following diagram illustrates the experimental workflow for the comprehensive thermal analysis of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Expected Results and Interpretation

The combined data from TGA, DSC, and TGA-FTIR will provide a comprehensive picture of the thermal decomposition of this compound.

Data Summary Table: